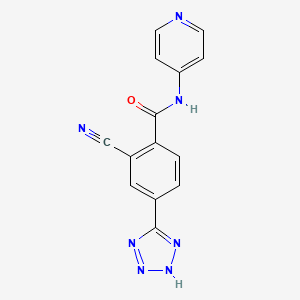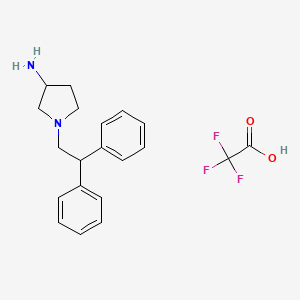
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate is a chemical compound with the molecular formula C18H22N2·xC2HF3O2 . This compound is known for its unique structure, which includes a pyrrolidine ring and a diphenylethyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate typically involves the reaction of 3-pyrrolidinamine with 1-(2,2-diphenylethyl) bromide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of trifluoroacetic acid as a counterion helps in the formation of the trifluoroacetate salt, which is often preferred for its stability and solubility .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The diphenylethyl group plays a crucial role in its binding affinity and specificity. The compound can influence various signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, (3S)-: Similar structure but different stereochemistry.
1-(2,2-Diphenylethyl)pyrrolidine: Lacks the amine group.
N-Benzylpyrrolidine: Contains a benzyl group instead of a diphenylethyl group.
Uniqueness
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate is unique due to its trifluoroacetate salt form, which enhances its stability and solubility. The presence of the diphenylethyl group also contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
828928-36-5 |
|---|---|
Molekularformel |
C20H23F3N2O2 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
1-(2,2-diphenylethyl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H22N2.C2HF3O2/c19-17-11-12-20(13-17)14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;3-2(4,5)1(6)7/h1-10,17-18H,11-14,19H2;(H,6,7) |
InChI-Schlüssel |
GXERPDQUJLXVTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N)CC(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


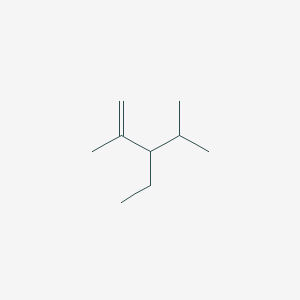
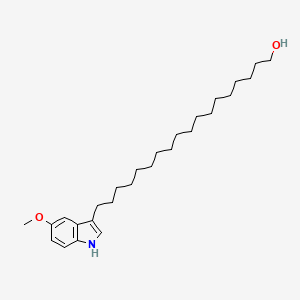
![2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy-](/img/structure/B12542409.png)
![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
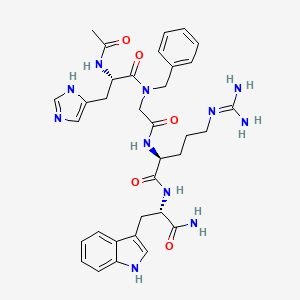
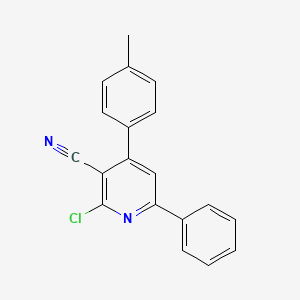
![7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B12542421.png)
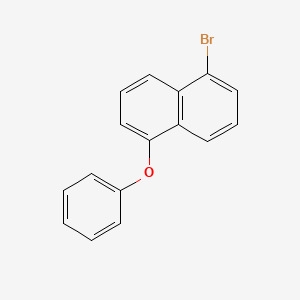
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
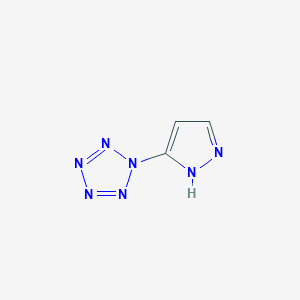
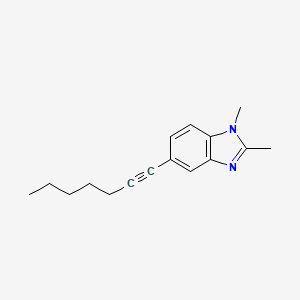
![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)
